Estradiol diundecanoate
Description
Structure
2D Structure
Properties
CAS No. |
1263-57-6 |
|---|---|
Molecular Formula |
C40H64O4 |
Molecular Weight |
608.9 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-13-methyl-3-undecanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate |
InChI |
InChI=1S/C40H64O4/c1-4-6-8-10-12-14-16-18-20-38(41)43-32-23-25-33-31(30-32)22-24-35-34(33)28-29-40(3)36(35)26-27-37(40)44-39(42)21-19-17-15-13-11-9-7-5-2/h23,25,30,34-37H,4-22,24,26-29H2,1-3H3/t34-,35-,36+,37+,40+/m1/s1 |
InChI Key |
PWQIMJUJIMPDSQ-OBRFQGJBSA-N |
SMILES |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCCCCCCC)C |
Isomeric SMILES |
CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CCCCCCCCCC)C |
Canonical SMILES |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCCCCCCC)C |
Other CAS No. |
1263-57-6 |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies
Strategies for Estradiol (B170435) Ester Synthesis
The synthesis of estradiol esters, including the diundecanoate variant, involves the chemical process of esterification, where the hydroxyl groups of estradiol react with a carboxylic acid or its derivative.
The foundational academic approach to synthesizing estradiol esters is the direct esterification of estradiol with a relevant carboxylic acid, such as undecanoic acid for estradiol undecanoate. This reaction is typically performed under reflux conditions and requires a catalyst, with mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid being commonly employed. smolecule.com Following the reaction, purification is necessary to isolate the desired ester, often achieved through techniques like recrystallization or column chromatography. smolecule.com
More advanced and rapid methodologies have been developed in research settings. One such method involves the use of microwave irradiation in an ionic liquid, which has been shown to synthesize long-chain fatty acid esters of steroids in high yield within minutes. nih.gov This approach offers significant rate enhancement for both the esterification reaction and any subsequent regioselective saponification (hydrolysis) steps. core.ac.uk
The synthesis of long-chain esters like estradiol undecylate or diundecanoate follows the general principles of esterification, but the properties of the long fatty acid chain can be leveraged for specific synthetic strategies. For instance, the synthesis of estradiol diesters can be a primary goal, from which specific monoesters can be obtained. Research has demonstrated an expedient method for the regioselective hydrolysis of estradiol diesters at the C-3 position, yielding the C-17 monoester. nih.gov This indicates that the synthesis of the diester can serve as a precursor to specific monoesters in a multi-step synthesis. The choice of solvent and reaction conditions is critical to accommodate the lipophilic nature of the long-chain acyl groups and to drive the reaction towards the desired mono- or di-esterified product.
Analytical Techniques for Purity and Structural Elucidation in Research
The characterization of newly synthesized estradiol esters like estradiol diundecanoate relies on a suite of analytical techniques to confirm structural integrity and assess purity.
| Technique | Application | Key Findings / Notes | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A primary method for determining the purity of bulk drug substances and formulations. Reverse-phase HPLC is common. | google.comingentaconnect.comarabjchem.orgresearchgate.net |
| Supercritical Fluid Chromatography (SFC / UPC²) | Purity assessment | An alternative to normal-phase HPLC that is faster and reduces the use of hazardous solvents. The ACQUITY UPC² system has shown comparable sensitivity to USP methods for estradiol impurity detection. | waters.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Used to confirm the chemical structure of synthesized esters by analyzing the magnetic properties of atomic nuclei. | researchgate.net |
| Mass Spectrometry (MS) | Structural elucidation and molecular weight determination | Provides information on the mass-to-charge ratio, confirming the molecular weight of the ester and aiding in structural identification. | researchgate.netgoogle.com |
| Sephadex LH-20 Column Chromatography | Separation | Specifically used to separate lipophilic estradiol fatty acid esters from nonesterified estradiol in biological samples like serum or tissue extracts. | oup.comresearchgate.netnih.gov |
| Infrared (IR) Spectroscopy | Functional group identification | Used to identify the presence of key functional groups, such as the ester carbonyl group, confirming successful esterification. | nih.gov |
Preclinical Pharmacokinetic and Pharmacodynamic Research
Pharmacokinetics in Non-Clinical Models
The core principle behind the use of estradiol (B170435) esters like diundecanoate in depot formulations is to create a slow-release system from the site of injection. transfemscience.org This allows for a prolonged duration of action compared to un-esterified estradiol.
Absorption and Distribution Dynamics from Depot Formulations
When administered intramuscularly in an oily vehicle, estradiol diundecanoate forms a depot from which it is slowly absorbed into the systemic circulation. transfemscience.orguu.nl The rate of absorption is largely governed by the compound's high lipophilicity, a characteristic conferred by the long undecanoate ester chain. transfemscience.org This slow release from the depot is the rate-limiting step in its absorption.
Metabolic Pathways and Esterase Activity in Biological Systems
This compound functions as a prodrug of estradiol. Following its slow release from the depot, it is hydrolyzed by esterase enzymes present in the blood and tissues to yield 17β-estradiol and undecanoic acid. wikipedia.org This enzymatic cleavage is a critical step for the bioactivation of the compound, as the esterified form has minimal affinity for estrogen receptors. nih.gov The primary site of estradiol metabolism is the liver, where it undergoes further transformations. wikipedia.org
Elimination Kinetics in Animal Systems
Specific data on the elimination kinetics of this compound in animal models, such as its elimination half-life and clearance rate, are not detailed in the available literature. For comparison, a study in ovariectomized rats using silastic implants containing 17β-estradiol reported a large clearance value of 97.7 L/day. nih.gov In cats, metabolites of estrogen are primarily excreted in the feces. nih.gov
Comparative Pharmacokinetics of Long-Acting Estradiol Esters (e.g., estradiol undecylate, estradiol valerate (B167501), estradiol cypionate)
The duration of action of estradiol esters is directly related to the length of the fatty acid ester chain. transfemscience.org Longer-chain esters, such as estradiol undecylate (an alternative name for this compound), are more lipophilic and are released more slowly from the oil depot, resulting in a longer duration of action compared to shorter-chain esters like estradiol valerate and estradiol cypionate. transfemscience.orgwikipedia.org
A study comparing estradiol benzoate (B1203000), estradiol valerate, and estradiol cypionate in humans demonstrated these differences, with estradiol cypionate showing a longer time to peak concentration and a longer duration of elevated estrogen levels compared to the valerate and benzoate esters. nih.gov While direct comparative preclinical studies including this compound are scarce, it is established that it has a markedly prolonged duration of action relative to these other common estradiol esters. wikipedia.org
Interactive Table: Comparative Pharmacokinetic Parameters of Estradiol Esters in Various Species
| Species | Estradiol Ester | Peak Concentration (Cmax) | Time to Peak (Tmax) | Duration of Action |
| Feral Cat | Estradiol Cypionate (0.5 mg/kg) | 1447 pg/mL | - | Elevated levels for over 14.6 days |
| Human | Estradiol Cypionate (5 mg) | Lower than Valerate/Benzoate | ~4 days | ~11 days |
| Human | Estradiol Valerate (5 mg) | Higher than Cypionate | ~2 days | ~7-8 days |
| Human | Estradiol Benzoate (5 mg) | Higher than Cypionate | ~2 days | ~4-5 days |
| Rat | Estradiol Undecylate | - | - | ~80 days |
Data compiled from multiple sources. wikipedia.orgnih.govmdpi.com Note that direct comparative studies under identical conditions are limited.
Pharmacodynamics in Non-Clinical Models
The pharmacodynamic effects of this compound are mediated through its active metabolite, 17β-estradiol.
Temporal Profiles of Estradiol Release and Systemic Exposure in Research Models
A key piece of preclinical data indicates that a single subcutaneous injection of estradiol undecylate in rats resulted in a duration of effect lasting approximately 80 days. wikipedia.org This demonstrates the very long-acting nature of this ester in a non-clinical model.
The release of estradiol from depot formulations is intended to provide sustained and stable systemic exposure. Studies with other long-acting estradiol delivery systems, such as implants in rats, show an initial increase in serum hormone levels, followed by a decline and then a steady-state that can persist for several weeks. nih.gov It is expected that an oily depot of this compound would provide a similar, albeit more extended, profile of systemic exposure to estradiol.
Impact of Administration Route on Preclinical Pharmacological Responses (e.g., implanted capsules, osmotic pumps)
In preclinical research, the method used to administer a long-acting estrogen like this compound is critical, as it directly influences the compound's release kinetics, the stability of circulating estradiol levels, and consequently, the pharmacological response and reproducibility of the study. nih.govresearchgate.net The selection of a delivery system is a key consideration for animal welfare and for ensuring the scientific validity of the results. nih.gov Commonly used methods in animal models include slow-release implanted systems, such as matrix pellets and reservoir implants, as well as intramuscular injections. nih.govmdpi.com
Studies comparing different slow-releasing systems for estradiol in mice have highlighted significant differences in their performance. nih.govresearchgate.net Matrix pellets (MP), where the hormone is mixed within a matrix, and reservoir implants (RI), which contain a core of the hormone surrounded by a release-controlling membrane, are two common options. nih.gov Research shows that the actual amount of estradiol released from these devices can differ from the specifications provided by the manufacturer. nih.govresearchgate.net Matrix pellets, for instance, may exhibit inadequate or inconsistent release, while reservoir implants can be prone to an initial "burst effect," releasing a large bolus of the hormone immediately after implantation before settling into a steady release rate. nih.govresearchgate.net
A key finding is that reservoir implants tend to offer superior control over the release of estradiol, resulting in reduced inter-individual variability compared to matrix pellets. nih.govresearchgate.net This enhanced consistency can improve the statistical power of in vivo experiments, which may allow for a reduction in the number of animals required to achieve significant results, aligning with the "3Rs" principles of animal research (Replacement, Reduction, and Refinement). nih.govresearchgate.net The choice between these systems can, therefore, significantly impact the reliability and reproducibility of preclinical studies investigating the effects of sustained estrogen exposure. nih.gov
| Feature | Matrix Pellet (MP) | Reservoir Implant (RI) |
|---|---|---|
| Release Mechanism | Hormone is dispersed within a solid matrix and released as the matrix degrades or through diffusion. | A core reservoir of the hormone is enclosed by a semi-permeable membrane that controls the release rate. |
| Release Kinetics | Can be subject to inadequate or inconsistent release over the implantation period. | Prone to an initial "burst effect" but can provide more stable, controlled release thereafter. |
| Inter-individual Variability | Higher variability in hormone levels observed between individual animals. | Lower inter-individual variability, leading to more consistent exposure across a study group. |
| Experimental Impact | May reduce the statistical power and reproducibility of experiments. | Can improve statistical power, potentially allowing for a reduction in animal numbers. |
Intramuscular administration of estradiol esters, such as estradiol cypionate, represents another route used in preclinical studies. mdpi.comresearchgate.net In feral cats, intramuscular injection led to dose-dependent peak serum concentrations (Cmax) and duration of exposure. mdpi.comresearchgate.net This route provides an alternative to surgical implantation of pellets or pumps but results in pharmacokinetic profiles characterized by a peak concentration followed by a decline, rather than the continuous, steady-state levels sought with implants. mdpi.com
Dose-Response Relationships in Animal Studies
Establishing a clear dose-response relationship is fundamental in preclinical pharmacology to understand a compound's potency and its effects on various biological systems. For estrogens, these relationships have been extensively studied in animal models, revealing that different physiological endpoints can respond to different concentrations of estradiol. psu.edu
In studies using ovariectomized mice, which eliminates endogenous estrogen production, administration of estradiol via slow-release pellets demonstrated distinct dose-dependent effects on bone and uterine tissue. psu.edu Treatment with an estradiol dose as low as 5 µg/kg/day was sufficient to prevent the bone loss at the spine and femur that occurs following ovariectomy. psu.edu However, higher doses were required to elicit a significant uterine response in older mice, indicating that skeletal tissue can be more sensitive to lower levels of estrogen than reproductive tissue in certain experimental paradigms. psu.edu A very high dose (500 µg/kg/day) resulted in a sclerotic bone response, characterized by a marked increase in bone mass. psu.edu
| Treatment Group | Dose (E2) | Effect on Bone Mineral Density (BMD) | Effect on Uterine Weight |
|---|---|---|---|
| Sham Operated | N/A | Baseline | Baseline |
| OVX + Vehicle | 0 µg/kg/day | Significantly decreased vs. Sham | Significantly decreased vs. Sham |
| OVX + E2 | 5 µg/kg/day | Prevented bone loss; comparable to Sham | No significant increase vs. OVX + Vehicle |
| OVX + E2 | 10 µg/kg/day | Comparable to Sham | Slight, non-significant increase |
| OVX + E2 | 40 µg/kg/day | Comparable to Sham | Significant increase vs. OVX + Vehicle |
| OVX + E2 | 500 µg/kg/day | Marked increase (sclerotic response) | Marked increase |
The dose of an estradiol ester also directly correlates with resulting serum estradiol concentrations. In a study using estradiol benzoate (EB) in ovariectomized mice, serum estradiol levels increased linearly with the administered dose of EB. plos.org This confirms that the administered dose effectively controls the systemic exposure to the active hormone. plos.org These varying hormone levels can then be linked to dose-dependent pharmacological effects, such as behavioral changes. For example, mice treated with a high dose of EB exhibited enhanced fear learning compared to control or low-dose groups. plos.org The relationship between estrogen dose and a biological response is not always linear; in some cases, it can follow an inverted U-shaped function, where physiological doses are stimulatory but supraphysiological levels have diminished or opposite effects. nih.gov
Modeling Preclinical Exposure to Inform Research Design
Modeling preclinical exposure is a crucial step in translational research, aiming to design animal studies that accurately mimic or anticipate the pharmacokinetic profile of a drug in humans. mdpi.com This is particularly important for hormones like estradiol, where therapeutic effects are tightly linked to concentration. The goal is to establish an appropriate animal model and a corresponding dosing regimen—including the route and dose—that produces a relevant and predictable exposure pattern. mdpi.com
Preclinical experiments with estrogens have utilized various administration routes, including oral gavage, intraperitoneal injection, subcutaneous pellets, and osmotic pumps. mdpi.com However, achieving a stable, continuous exposure that mimics chronic oral administration in humans can be challenging in animal models like mice, which have a much faster metabolism. mdpi.com Studies on the estrogen estetrol (B1671307) found that subcutaneous, intraperitoneal, or oral administration in mice failed to produce the stable, steady-state plasma concentrations observed in women. mdpi.com
The use of osmotic minipumps, which continuously release a compound over several weeks, has been shown to be an effective method for providing an exposure profile in mice that more closely mimics chronic oral dosing in humans. mdpi.com This approach avoids the sharp peaks and troughs in concentration associated with bolus injections. mdpi.com
A key component of this modeling is the careful determination of a "mouse equivalent dose." mdpi.com This calculation often involves more than simple weight-based allometric scaling; it requires comparative pharmacokinetic studies to find the dose and administration route in mice that best replicates the target exposure (e.g., mean plasma concentration) achieved in human clinical trials. mdpi.comnih.gov By precisely defining the most appropriate dose and administration method, researchers can develop more predictive preclinical animal models to characterize molecular mechanisms, reveal new therapeutic applications, and anticipate potential effects of a given human treatment. mdpi.com
Cellular and Molecular Mechanisms of Action in Research Contexts
Estrogen Receptor (ER) Interactions
Estradiol (B170435) exerts its effects primarily through interaction with two principal subtypes of nuclear estrogen receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). nih.gov These receptors are ligand-activated transcription factors that modulate the expression of a vast array of genes, thereby controlling various physiological processes. wikipedia.orgresearchgate.net
As a prodrug, Estradiol diundecanoate itself is essentially inactive, possessing negligible affinity for estrogen receptors. mdpi.com Its biological activity is dependent on its conversion to estradiol. Estradiol, in contrast, binds with high affinity to both ERα and ERβ. nih.gov
In vitro studies have quantified the binding affinities of estradiol for both receptor subtypes, though the exact values can vary depending on the assay system and conditions. Generally, estradiol shows a slightly higher affinity for ERα than for ERβ. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates higher affinity, reflects this.
In Vitro Binding Affinity of 17β-Estradiol for Estrogen Receptors
| Receptor Subtype | Dissociation Constant (Kd) | Source System | Reference |
|---|---|---|---|
| Human ERα | ~0.1 nM - 0.2 nM | In vitro synthesized protein / Rat uterine cytosol | nih.govnih.govuthscsa.edu |
| Human/Rat ERβ | ~0.4 nM - 0.5 nM | In vitro synthesized protein | nih.govnih.gov |
| Human ERα (isoform ER66) | ~68.81 pM | Cell-free expressed protein | nih.govwikipedia.org |
| Human ERα (isoform ER46) | ~60.72 pM | Cell-free expressed protein | nih.govwikipedia.org |
The binding of estradiol to an estrogen receptor, located either in the cytoplasm or the nucleus, initiates a cascade of molecular events. hormonebalance.org In its unbound state, the receptor is typically part of a large multi-protein complex that includes heat shock proteins (HSPs), which maintain the receptor in an inactive conformation. mdpi.com
Upon binding estradiol, the receptor undergoes a critical conformational change. hormonebalance.org This transformation causes the dissociation of the associated HSPs and other inhibitory proteins. researchgate.net The now-activated receptor forms dimers, pairing with another estradiol-bound receptor. hormonebalance.org These can be either homodimers (ERα-ERα or ERβ-ERβ) or heterodimers (ERα-ERβ). oup.com
This ligand-receptor dimer complex then translocates into the nucleus if it was not already there. researchgate.net The process of nuclear translocation is a critical step for the receptor to access the cell's genetic material and carry out its function as a transcription factor. vu.nl Studies have shown that ligand binding is a key trigger for this nuclear localization. vu.nlepa.gov
The primary mechanism of action for nuclear estrogen receptors is the regulation of gene transcription, often referred to as the classical or genomic pathway. This process is mediated by the direct binding of the estradiol-ER dimer complex to specific DNA sequences known as Estrogen Response Elements (EREs). researchgate.netresearchgate.net EREs are located in the promoter regions of target genes.
The binding of the ER complex to an ERE initiates the recruitment of a large complex of other proteins, including coactivators or corepressors.
Coactivators: In the presence of an agonist like estradiol, the receptor conformation favors the recruitment of coactivator proteins (e.g., members of the SRC/p160 family, CBP/p300). These coactivators facilitate gene transcription by modifying chromatin structure, often through histone acetylation, making the DNA more accessible to the RNA polymerase II transcription machinery. researchgate.net
Corepressors: In contrast, when the receptor is bound by an antagonist, its conformation promotes the recruitment of corepressor proteins (e.g., NCoR, SMRT), which typically lead to the repression of gene transcription.
The specific ERE sequence can influence the conformation of the bound ER, thereby modulating its interaction with coregulatory proteins and ultimately affecting the level of transcriptional activity. researchgate.net
In addition to the classical nuclear pathway, estradiol can elicit rapid biological responses that are too swift to be explained by gene transcription. These non-genomic actions are initiated by a subpopulation of estrogen receptors located at the plasma membrane (mERs) or within the cytoplasm, as well as by the G protein-coupled estrogen receptor 1 (GPER1, formerly known as GPR30).
Activation of these receptors triggers rapid intracellular signaling cascades. Key pathways include:
MAPK/ERK Pathway: Estradiol binding to mERs can quickly activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This can lead to the phosphorylation of various downstream proteins, influencing cellular processes like proliferation and survival.
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is another major target of non-genomic estrogen action. Activation of this pathway is crucial for cell survival, as Akt can phosphorylate and inactivate several pro-apoptotic proteins.
Protein Kinase A (PKA): GPER1 activation by estradiol can stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).
GPER1 Signaling: GPER1 is a seven-transmembrane receptor that, upon activation by estradiol, can trigger calcium mobilization and transactivate other receptors like the epidermal growth factor receptor (EGFR), further amplifying downstream signaling through the MAPK and PI3K pathways.
These rapid, non-genomic pathways can also "cross-talk" with the genomic pathway, for instance, by phosphorylating and activating nuclear ERs or their coactivators, thereby integrating short-term and long-term cellular responses to estradiol.
Cellular Process Modulation (In Vitro and Ex Vivo)
The activation of genomic and non-genomic signaling pathways by estradiol culminates in the modulation of fundamental cellular processes, most notably the balance between cell proliferation and programmed cell death (apoptosis).
Estradiol's effect on cell fate is highly context-dependent, capable of being both pro-proliferative and anti-apoptotic, or, under certain conditions, pro-apoptotic. mdpi.com
Stimulation of Proliferation and Inhibition of Apoptosis: In many estrogen-responsive tissues, estradiol is a potent mitogen, stimulating cell division. This is often achieved by upregulating the expression of genes involved in cell cycle progression. Concurrently, estradiol promotes cell survival by inhibiting apoptosis. This anti-apoptotic effect can be mediated through the activation of survival pathways like PI3K/Akt and the regulation of apoptosis-related proteins such as those in the Bcl-2 family. mdpi.com For example, estradiol has been shown to protect podocytes from experimentally induced apoptosis in vitro.
Induction of Apoptosis: Paradoxically, estradiol can also induce apoptosis. This phenomenon is notably observed in breast cancer cells that have been deprived of estrogen for long periods (in vitro models of acquired resistance to endocrine therapy). mdpi.com In these long-term estrogen-deprived (LTED) cells, estradiol switches from a proliferative to an apoptotic agent. mdpi.com The mechanisms involved can include the activation of the extrinsic (death receptor) apoptosis pathway, such as the Fas/FasL system, and the intrinsic (mitochondrial) pathway. Estradiol has also been reported to induce apoptosis in vascular smooth muscle cells and prostate cancer cells.
Modulation of Intracellular Signaling Cascades (e.g., Ca2+ levels, mitochondrial function)
Estradiol is a significant modulator of intracellular signaling, impacting fundamental cellular processes such as calcium (Ca2+) homeostasis and mitochondrial function. These nongenomic effects are rapid and play a crucial role in cellular physiology.
Research has demonstrated that estradiol can activate the mitochondrial Ca2+ uniporter, the primary channel for calcium entry into the mitochondria. nih.govuva.es This activation leads to an increase in mitochondrial Ca2+ uptake. nih.govuva.es This process is not merely for buffering cytosolic calcium; it is a key regulatory mechanism. The influx of Ca2+ into the mitochondrial matrix stimulates the rate of respiration and ATP production. uva.es
Estradiol also influences mitochondrial-mediated apoptosis. In macrophages, estrogen regulates intracellular Ca2+ levels, which modulates the activity of the anti-apoptotic protein Bcl-2 and decreases the translocation of the pro-apoptotic protein Bax to the mitochondria, thereby preserving cell viability. frontiersin.orgfrontiersin.org
Table 1: Estradiol's Influence on Intracellular Signaling
| Signaling Molecule/Organelle | Effect of Estradiol | Cellular Outcome | Supporting References |
|---|---|---|---|
| Intracellular Ca2+ | Increases cytosolic and mitochondrial levels | Modulation of enzyme activity, gene expression, and apoptosis | nih.govuva.esnih.govfrontiersin.orgfrontiersin.orgmdpi.com |
| Mitochondria | Activates Ca2+ uptake, promotes biogenesis (via GPER-Sirt1), inhibits NAD+ metabolism, preserves mitochondrial integrity | Enhanced ATP production, reduced apoptosis, regulation of cellular metabolism | uva.esnih.govelifesciences.orgfrontiersin.org |
Influence on Immune Cell Responses (e.g., monocyte/macrophage activity)
Estradiol significantly modulates the function of innate immune cells, particularly monocytes and macrophages, which are critical in orchestrating inflammatory responses. plos.org Studies have shown that estradiol generally exerts anti-inflammatory effects. For instance, it attenuates the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNFα) by these cells. plos.org Similarly, the production of the pro-inflammatory chemokine CXCL8 is decreased by estradiol in monocytes challenged with bacterial components like lipopolysaccharide (LPS). plos.org
In response to bacterial challenges like Staphylococcus aureus, pretreatment with 17β-estradiol has been found to decrease the gene expression and production of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6. nih.govnih.gov This is accompanied by a reduction in the expression of Toll-like receptor 2 (TLR2), a key pattern recognition receptor involved in detecting bacterial components. nih.govnih.gov
The mechanism for these immunomodulatory effects involves the regulation of estrogen receptor (ER) expression. Research has shown that in human macrophages, estradiol treatment induces the expression of a specific N-terminal truncated ERα variant known as ERα46. plos.org The differential expression of ER isoforms may account for the cell-specific effects of estradiol on gene expression. plos.org Beyond direct inflammation, estradiol has been shown to promote trained immunity in female macrophages, enhancing their response to subsequent challenges and providing better resistance to sepsis. frontiersin.org In the context of viral immunity, estradiol can prime vaginal dendritic cells to induce Th17 responses, which are crucial for combating sexually transmitted viral infections. plos.org
Table 2: Effects of Estradiol on Monocyte/Macrophage Function
| Function | Effect of Estradiol | Molecular Mechanism | Supporting References |
|---|---|---|---|
| Cytokine Production | Decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, CXCL8) | Inhibition of NF-κB pathway | plos.orgnih.govnih.gov |
| Receptor Expression | Decreased Toll-like receptor 2 (TLR2) | - | nih.govnih.gov |
| Estrogen Receptor | Increased expression of ERα46 in macrophages | Mediated through usage of the ERα F promoter | plos.org |
| Cell Proliferation | Influenced by hydroxylated estrogen metabolites | - | clinexprheumatol.org |
| Trained Immunity | Enhances response in female macrophages | - | frontiersin.org |
Impact on Specific Tissue-Derived Cells (e.g., osteoclasts, fibroblasts, endothelial cells, astrocytes, neurons)
Estradiol's influence extends to a wide array of tissue-specific cells, underscoring its pleiotropic effects throughout the body.
Osteoclasts: Estradiol is a critical regulator of bone homeostasis. It directly inhibits bone resorption by inducing apoptosis (programmed cell death) in mature osteoclasts, the cells responsible for breaking down bone tissue. nih.gov It also suppresses the formation of new osteoclasts (osteoclastogenesis). nih.gov In states of estrogen deficiency, the expression of RANKL, a key factor for osteoclast formation, is increased, leading to excessive bone resorption. mdpi.com Research on in vitro models of estrogen withdrawal has shown that it can alter the cellular architecture, specifically the podosome and microtubule dynamics, which may contribute to the enhanced bone resorption activity seen after menopause. scholaris.ca
Fibroblasts: The effect of estradiol on fibroblasts can be context-dependent. It has been shown to stimulate the proliferation of human fibroblasts. nih.gov In skin, estradiol can act as a pro-fibrotic agent, promoting the production of extracellular matrix components like fibronectin and collagen, which can contribute to dermal thickness. d-nb.inforesearchgate.net Conversely, in the context of aging, estradiol treatment can restore key fibroblast functions, including proliferation, migration, and differentiation, which are essential for effective wound healing. nih.gov
Endothelial Cells: Estradiol plays a significant role in vascular health by acting on endothelial cells, which line the interior surface of blood vessels. It promotes the migration and proliferation of human umbilical vein endothelial cells, processes vital for angiogenesis and vessel repair. nih.gov This is mediated, in part, through the RhoA/ROCK signaling pathway. nih.gov Estradiol also enhances the attachment of endothelial cells to extracellular matrix proteins and can inhibit pro-inflammatory activation. proquest.comnih.gov
Astrocytes and Neurons: In the central nervous system, estradiol exerts significant neuroprotective and modulatory effects. It can signal directly to astrocytes, inducing elevations in intracellular calcium. nih.gov This signaling can be protective against insults like oxidative stress. nih.gov Estradiol also modulates neurotransmission by increasing the expression of glutamate (B1630785) transporters in astrocytes and increasing the frequency of slow inward currents (SICs) in hippocampal neurons. mdpi.comnih.gov Furthermore, estradiol has been shown to be neuroprotective by stimulating the proliferation of progenitor cells and their differentiation into neurons in the hippocampus of middle-aged animals. conicet.gov.ar In the hypothalamus, estradiol stimulates astrocytes to produce neuroprogesterone, a key step in the hormonal cascade that triggers ovulation. frontiersin.org
Table 3: Summary of Estradiol's Impact on Tissue-Specific Cells
| Cell Type | Key Effects of Estradiol | Supporting References |
|---|---|---|
| Osteoclasts | Inhibits bone resorption, induces apoptosis, suppresses differentiation | nih.govnih.govmdpi.comscholaris.ca |
| Fibroblasts | Stimulates proliferation, can be pro-fibrotic, restores function in aging | nih.govd-nb.inforesearchgate.netnih.gov |
| Endothelial Cells | Promotes migration and proliferation, enhances attachment, inhibits inflammation | nih.govproquest.comnih.gov |
| Astrocytes | Induces Ca2+ signals, provides neuroprotection, modulates glutamate uptake | mdpi.comnih.govnih.govfrontiersin.org |
| Neurons | Promotes neurogenesis, modulates synaptic currents, offers neuroprotection | nih.govconicet.gov.ar |
Sex-Specific Cellular Responses to Estradiol Esters
The cellular response to estradiol can differ significantly between cells derived from female (XX) and male (XY) donors, highlighting the importance of a sex-specific perspective in research.
Studies on human fibroblasts and endothelial cells have revealed that sex-matched hormone stimulation (estradiol on female cells) significantly increases proliferation and bioenergetic capacity. nih.govbiorxiv.org In contrast, cross-sex stimulation (estradiol on male cells) can have inhibitory effects on these processes. nih.gov This is strikingly illustrated in vasculogenesis assays, where estradiol treatment enhanced the formation of vascular networks in tissues from female donors but potently inhibited this process in tissues from male donors. nih.gov
These sex-specific responses are also evident in immune cells. For example, while estradiol can attenuate apoptosis induced by reactive oxygen species in cardiomyocytes from female mice, this protective effect is not observed in males. frontiersin.org In studies using macrophage cell lines, female-derived macrophages showed greater sensitivity in terms of proliferation when exposed to sex-mismatched cellular environments compared to male-derived macrophages. nih.gov
Even within the central nervous system, sex-specific responses to estradiol have been noted. In one study, estradiol induced a more significant increase in intracellular calcium in male astrocytes compared to female astrocytes and uniquely stimulated progesterone (B1679170) synthesis in male astrocytes. mdpi.com In the vasculature, high-dose estrogen exposure resulted in more dramatic dysfunction in arterioles from biological males, affecting both endothelial and smooth muscle function, whereas in females the dysfunction was primarily endothelial. physiology.org
Table 4: Examples of Sex-Specific Cellular Responses to Estradiol
| Cell Type/System | Response in Females (XX) | Response in Males (XY) | Supporting References |
|---|---|---|---|
| Fibroblasts/Endothelial Cells | Increased proliferation and bioenergetics | Inhibited proliferation and bioenergetics | nih.govbiorxiv.org |
| Vasculogenesis | Enhanced | Inhibited | nih.gov |
| Arterioles (High-Dose E2) | Endothelial dysfunction (switch to H2O2-mediated dilation) | More severe dysfunction (endothelial and smooth muscle) | physiology.org |
| Macrophages (Cardiomyocyte data) | Attenuated ROS-induced apoptosis | No attenuation of ROS-induced apoptosis | frontiersin.org |
| Astrocytes | Lower increase in intracellular Ca2+ | Higher increase in intracellular Ca2+, progesterone synthesis induced | mdpi.com |
Receptor Binding Assays and Bioanalytical Methodologies in Research
In Vitro Receptor Binding Assays
In vitro receptor binding assays are fundamental tools for determining the affinity of a compound for a specific receptor. These assays provide crucial data on the potential for a substance to initiate receptor-mediated biological responses.
Competitive binding assays using recombinant human estrogen receptors, ERα and ERβ, are widely employed to determine the relative binding affinity (RBA) of a test compound. In this type of assay, a fixed concentration of a radiolabeled ligand, typically [³H]17β-estradiol, is incubated with either ERα or ERβ in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radiolabeled ligand for binding to the receptor. By measuring the amount of radiolabeled ligand that is displaced, the concentration of the test compound that inhibits 50% of the radiolabeled ligand binding (IC₅₀) can be determined.
The RBA is then calculated as the ratio of the IC₅₀ of the reference compound (17β-estradiol, RBA set to 100%) to the IC₅₀ of the test compound, multiplied by 100. While direct RBA data for estradiol (B170435) diundecanoate is scarce due to its nature as a prodrug, the principle of the assay is to assess the binding of its active form, 17β-estradiol. The differential binding affinities of ligands for ERα and ERβ can provide insights into their potential tissue-selective effects, as the two receptor subtypes have distinct tissue distributions and physiological roles.
| Parameter | Description | Relevance to Estradiol Diundecanoate Research |
|---|---|---|
| Recombinant Human Estrogen Receptors (ERα, ERβ) | Purified ERα and ERβ proteins produced through recombinant DNA technology. | Provides a standardized and consistent source of receptors for reproducible binding assays of the active metabolite, 17β-estradiol. |
| Competitive Binding Principle | An unlabeled ligand (test compound) competes with a labeled ligand (e.g., [³H]17β-estradiol) for binding to the receptor. | Allows for the determination of the binding affinity of 17β-estradiol, the active form of this compound. |
| IC₅₀ (Half-maximal inhibitory concentration) | The concentration of a test compound that displaces 50% of the specific binding of the radiolabeled ligand. | A key parameter used to calculate the Relative Binding Affinity (RBA). |
| Relative Binding Affinity (RBA) | The ratio of the IC₅₀ of a reference compound (e.g., 17β-estradiol) to the IC₅₀ of the test compound, expressed as a percentage. | Quantifies the binding potency of the active metabolite relative to the natural ligand, 17β-estradiol. |
Radioligand binding techniques are a cornerstone of receptor pharmacology. The displacement of a radiolabeled ligand, such as [³H]17β-estradiol, is the most common method for characterizing the binding of unlabeled ligands to estrogen receptors. These assays are highly sensitive and specific.
The basic procedure involves incubating the receptor source (e.g., recombinant ERα or ERβ) with a constant concentration of [³H]17β-estradiol and a range of concentrations of the unlabeled competitor, such as 17β-estradiol derived from the hydrolysis of this compound. After reaching equilibrium, the bound and free radioligand are separated, often by filtration or absorption onto hydroxyapatite. The amount of radioactivity bound to the receptor is then quantified using liquid scintillation counting. The data are used to generate a competition curve, from which the IC₅₀ value and subsequently the RBA can be derived.
Fluorescence-based techniques offer powerful, non-radioactive alternatives for studying estrogen receptor-ligand interactions in real-time and in living cells. These methods can provide dynamic information about ligand binding, receptor dimerization, and conformational changes.
Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are techniques that measure the proximity of two fluorescently or luminescently tagged molecules. In the context of ER research, one could tag ER monomers with donor and acceptor fluorophores. Upon ligand-induced dimerization, the donor and acceptor come into close proximity, resulting in a measurable FRET or BRET signal. These assays can be used to screen for compounds that induce or inhibit ER dimerization.
Fluorescent Probes: Specially designed fluorescent molecules that change their properties upon binding to the ER can also be used. For example, a fluorescently labeled estradiol derivative can be used in a competitive binding assay where its displacement by an unlabeled ligand leads to a change in fluorescence polarization. These methods are amenable to high-throughput screening.
While no specific studies utilizing these techniques for this compound have been identified, they represent valuable tools for investigating the downstream molecular events following the binding of its active metabolite, 17β-estradiol, to the estrogen receptor.
Historically, rat uterine cytosol (RUC) has been a primary source of estrogen receptors for binding assays. The uterus is a target tissue for estrogens and expresses a high concentration of ERs. The principle of the RUC-based binding assay is similar to that of assays using recombinant receptors. Uterine tissue from immature or ovariectomized rats is homogenized, and the cytosolic fraction containing the ERs is isolated. This cytosol is then used in competitive binding experiments with a radiolabeled estrogen, such as [³H]17β-estradiol, and the test compound.
These assays have been instrumental in the initial characterization of the estrogenic or anti-estrogenic activity of many compounds. However, the use of recombinant receptors is now more common due to the higher purity, consistency, and the ability to test ERα and ERβ isoforms separately.
Advanced Bioanalytical Method Development for Research
The accurate quantification of this compound and its metabolites is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the primary analytical techniques employed for this purpose.
HPLC and UPLC are powerful separation techniques that are widely used for the analysis of steroid hormones, including estradiol and its esters. These methods offer high resolution, sensitivity, and specificity. For the analysis of this compound, a reverse-phase HPLC method is typically employed.
A typical HPLC system consists of a pump to deliver the mobile phase, an injector to introduce the sample, a column where the separation occurs, and a detector. The choice of column and mobile phase is critical for achieving optimal separation. For estradiol esters, C18 columns are commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is often performed using a UV detector, as estrogens contain a chromophore that absorbs UV light. More sensitive detection can be achieved with fluorescence detection after derivatization or by coupling the HPLC system to a mass spectrometer (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis
Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely utilized analytical tool for the comprehensive profiling of steroid metabolites, including those of estradiol and its esters like this compound. This technique offers high selectivity and sensitivity, which are crucial for identifying and quantifying the diverse array of estrogen metabolites present in complex biological samples such as urine and plasma. nih.govmdpi.comendocrine-abstracts.org
The process typically involves several key steps. Initially, the biological sample undergoes extraction to isolate the steroids. This is often followed by enzymatic hydrolysis to cleave any conjugated metabolites, and then derivatization. mdpi.com Derivatization is a critical step that enhances the volatility and thermal stability of the estrogen molecules, making them amenable to gas chromatography. Common derivatization procedures include two-phase extractive ethoxycarbonylation (EOC) followed by pentafluoropropionyl (PFP) derivatization. nih.gov This dual derivatization has been shown to improve the detectability of estrogens. nih.gov
Once derivatized, the sample is injected into the gas chromatograph, where the different metabolites are separated based on their boiling points and interactions with the stationary phase of the GC column. A high-temperature MXT-1 column, for instance, can achieve good separation with symmetric peak shapes for various estrogen derivatives within a short run time. nih.gov Following separation, the metabolites enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. The resulting mass spectra provide a unique "fingerprint" for each metabolite, allowing for their definitive identification and quantification. nih.govmdpi.com
GC-MS methods have been successfully developed and validated for the quantification of a wide range of estrogen metabolites. These methods demonstrate good linearity, precision, and accuracy, with low limits of quantification (LOQ), often in the range of 0.02 to 0.1 ng/ml for many estrogens. nih.gov The high sensitivity of GC-MS makes it particularly valuable for measuring the low concentrations of estrogen metabolites found in certain populations, such as postmenopausal women. nih.govendocrine-abstracts.org
Table 1: Performance Characteristics of a Validated GC-MS Method for Estrogen Metabolite Analysis nih.gov
| Parameter | Finding |
| Linearity (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.02 to ~0.1 ng/ml (most estrogens) |
| Precision (% CV) | 1.4 to 10.5% |
| Accuracy (% bias) | 91.4 to 108.5% |
This interactive table summarizes the performance metrics of a specific GC-MS method, highlighting its reliability for quantitative analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Steroid Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a gold standard for the sensitive and selective quantification of steroids, including estradiol and its esters, in various biological matrices like plasma and serum. nih.govthermofisher.comnih.gov This technique is favored for its ability to accurately measure low concentrations of hormones, a critical requirement for many clinical research applications. nih.govthermofisher.com
The methodology involves separating the compounds in the sample using liquid chromatography, followed by detection with a tandem mass spectrometer. The sample preparation often includes a liquid-liquid extraction (LLE) step to isolate the analytes from the complex matrix. thermofisher.com Chromatographic separation is typically achieved using a reversed-phase HPLC column. nih.gov
One of the significant advantages of some LC-MS/MS methods is the ability to quantify estradiol without the need for chemical derivatization, which can streamline the analytical process. nih.govnih.gov The mass spectrometer is operated in a mode that allows for the selection of a specific precursor ion, its fragmentation, and the detection of a specific product ion, a process known as selected reaction monitoring (SRM). This provides a high degree of specificity and reduces interference from other compounds in the sample.
LC-MS/MS methods have demonstrated excellent analytical performance. For instance, a developed method for estradiol quantification showed linearity across a wide concentration range (0.2-10311.6 pmol/L), with a low limit of detection (LoD) of 2.8 pmol/L and a limit of quantification (LoQ) of 7.5 pmol/L. nih.gov The precision of these methods is also high, with coefficients of variation typically below 15%. nih.gov
Table 2: Analytical Performance of an LC-MS/MS Method for Estradiol Quantification nih.gov
| Parameter | Result |
| Linearity Range | 0.2–10311.6 pmol/L |
| Limit of Detection (LoD) | 2.8 pmol/L |
| Limit of Quantification (LoQ) | 7.5 pmol/L |
| Intra-laboratory Precision (CV) | 3.0–10.1 % |
| Accuracy (Bias) | Within 15% |
This interactive table presents the key performance indicators of a specific LC-MS/MS method, underscoring its sensitivity and accuracy for estradiol measurement.
The high sensitivity of LC-MS/MS allows for the detection of estradiol at very low concentrations, down to the picogram per milliliter (pg/mL) level. thermofisher.com This capability is essential for detailed studies in endocrinology and other research areas where precise measurement of low hormone levels is crucial.
Electrochemical Methods in Estradiol Research (e.g., cyclic voltammetry, square wave voltammetry)
Electrochemical methods offer a simple, cost-effective, and highly sensitive alternative for the determination of estradiol. ufms.br Techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV) are employed to study the electrochemical behavior of estradiol and to quantify its presence in various samples, including pharmaceutical formulations. ufms.brdergipark.org.tr
The principle behind these methods is the electrochemical oxidation of the estradiol molecule at the surface of an electrode. ufms.br In cyclic voltammetry, the potential of the working electrode is ramped linearly versus time, and the resulting current is measured. For estradiol, a non-reversible oxidation peak can be observed at a specific potential, for example, +640 mV versus an Ag/AgCl reference electrode when using a carbon paste electrode. ufms.br This peak current is proportional to the concentration of estradiol in the sample.
Square wave voltammetry is another powerful technique known for its high sensitivity. dergipark.org.tr By optimizing instrumental parameters such as frequency, amplitude, and potential step, a linear relationship between the peak current and estradiol concentration can be established over a specific range. ufms.br For instance, a calibration curve for estradiol has been established in the concentration range of 0.059 - 2.997 mg L-1, with a detection limit of 21.85 µg L-1. ufms.br
To enhance the sensitivity and performance of electrochemical sensors, various modifications to the working electrode have been explored. These include the use of glassy carbon electrodes modified with nanocomposites, such as α-Fe2O3 nanoparticles supported on carbon nanotubes, and graphene-based electrodes. mdpi.commdpi.com These modifications can lead to an enhanced electrochemical response and prevent fouling of the electrode surface. mdpi.com
Table 3: Comparison of Different Electrode Materials for Estradiol Detection mdpi.com
| Electrode Type | Sensitivity (µAµM⁻¹ cm⁻²) | Detection Limit (µM) |
| Graphene Screen-Printed Electrode (GHPSPE) | 0.151 | 0.0041 |
| 3D Graphene Foam Screen-Printed Electrode (3D-GFSPE) | 0.429 | 0.097 |
| Electrochemically Exfoliated Graphene-Modified Electrode (EEFGHSPE) | 0.273 | 0.018 |
This interactive table compares the performance of different graphene-based electrodes, demonstrating how material modifications can influence sensitivity and detection limits.
The development of novel electrochemical methods, including electrochemical enzyme-linked immunosorbent assays (ELISAs), further expands the utility of this approach for screening purposes. scispace.com These methods combine the specificity of antibody-based assays with the sensitivity of electrochemical detection. scispace.com
Effect-Based Bioassays for Estrogenic Activity in Environmental and Biological Samples
Effect-based bioassays are invaluable tools for assessing the total estrogenic activity of a sample, which is a cumulative measure of the effects of all estrogenic compounds present. These assays are particularly useful for screening environmental and biological samples where a complex mixture of compounds with estrogenic properties may exist. nih.gov Instead of quantifying individual compounds, these bioassays measure a biological response that is indicative of estrogen receptor activation.
Several in vitro bioassays are commonly used to determine estrogenic activity. These include:
Yeast Estrogen Screen (YES): This assay utilizes genetically modified yeast cells that express the human estrogen receptor and a reporter gene (e.g., lacZ). In the presence of estrogenic compounds, the receptor is activated, leading to the expression of the reporter gene, which can be measured colorimetrically. researchgate.net
Estrogen Receptor-mediated Chemically Activated Luciferase gene expression (ER-CALUX): This is a mammalian cell-based reporter gene assay that uses a human cell line containing the estrogen receptor and a luciferase reporter gene. The amount of light produced by the luciferase enzyme is proportional to the estrogenic activity of the sample. researchgate.net
Ishikawa Cell Bioassay: This assay uses a human endometrial adenocarcinoma cell line in which alkaline phosphatase enzyme activity is stimulated by estrogens. The level of enzyme induction can be quantified and is a measure of estrogenic potency. oup.com
These bioassays are highly sensitive and can detect estrogenic activity at very low levels, often below the detection limits of conventional chemical analysis methods. researchgate.net This makes them particularly suitable for monitoring the estrogenicity of environmental waters and for screening for endocrine-disrupting chemicals. nih.govresearchgate.net
Steroidogenesis and Endogenous Estrogen Metabolism in Research
Enzymatic Hydrolysis and Bioactivation of Estradiol (B170435) Diundecanoate
Estradiol diundecanoate is pharmacologically inactive in its esterified form. Its biological activity is unlocked through enzymatic hydrolysis, a process that cleaves the undecanoate ester bonds to release free 17β-estradiol. This conversion is a critical step that dictates the pharmacokinetic profile and therapeutic effects of the compound.
The bioactivation of this compound is primarily mediated by a class of enzymes known as esterases. These enzymes are ubiquitously distributed throughout the body and are responsible for the hydrolysis of a wide range of endogenous and exogenous ester-containing compounds. nih.gov
Carboxylesterases (CES) are a major family of serine hydrolases that play a significant role in the metabolism of ester-containing drugs. nih.gov Human tissues contain two primary carboxylesterases, CES1 and CES2, which exhibit distinct tissue distribution and substrate specificities. nih.govpharmgkb.org CES1 is predominantly found in the liver, but also in adipose tissue, kidneys, and lungs, while CES2 is highly expressed in the intestine. nih.govnih.gov The cleavage of the ester bond in estradiol esters like this compound is carried out by these esterases in various tissues, including the liver and blood, releasing estradiol and undecanoic acid. smolecule.com
Another important enzyme implicated in the hydrolysis of long-chain fatty acid esters of estradiol is hormone-sensitive lipase (B570770) (HSL). epa.govnih.gov Studies on bovine placenta have demonstrated that an esterase with properties very similar to HSL is responsible for hydrolyzing steroid fatty acid esters, regenerating the free hormone. epa.govnih.gov This suggests that HSL, present in adipose tissue and other hormone-sensitive tissues, likely contributes to the local conversion of this compound to estradiol. epa.govnih.gov
The process of hydrolysis renders the estradiol molecule active, allowing it to bind to estrogen receptors and elicit its physiological effects. wikipedia.org The undecanoic acid released during this process is a naturally occurring fatty acid and is metabolized through normal fatty acid pathways.
Table 1: Key Esterases in this compound Hydrolysis
| Enzyme Family | Specific Enzyme(s) | Primary Tissue Distribution | Role in Hydrolysis |
|---|---|---|---|
| Carboxylesterases (CES) | CES1, CES2 | Liver, Intestine, Adipose Tissue, Kidney, Lung nih.govnih.gov | Cleavage of ester bonds to release estradiol and undecanoic acid. smolecule.com |
| Lipases | Hormone-Sensitive Lipase (HSL) | Adipose Tissue, Placenta, other hormone-sensitive tissues epa.govnih.gov | Hydrolysis of long-chain fatty acid esters of estradiol. epa.govnih.govnih.gov |
Ester Chain Length: The length of the fatty acid ester chain significantly impacts the rate of hydrolysis. Longer-chain esters, such as diundecanoate, are more lipophilic and are hydrolyzed more slowly than shorter-chain esters like estradiol valerate (B167501) or acetate. This slow hydrolysis from the intramuscular depot is responsible for the prolonged duration of action of this compound. wikipedia.org
Tissue-Specific Enzyme Expression: The concentration and activity of esterases vary considerably between different tissues. nih.govnih.gov Tissues with high levels of carboxylesterases or hormone-sensitive lipase will exhibit a higher rate of hydrolysis. biomolther.org For instance, the liver is a primary site of esterase activity. nih.gov
Lipophilicity: The high lipophilicity of this compound, conferred by the long undecanoate chains, leads to its sequestration in adipose tissue. nih.govhelsinki.fioup.com This creates a depot from which the drug is slowly released and hydrolyzed, contributing to its long-lasting effects. nih.govwikipedia.org
Enzyme Kinetics: The intrinsic catalytic efficiency (Km and Vmax) of the specific esterases for this compound will also determine the rate of conversion.
Endogenous Steroidogenesis Pathways Relevant to Estradiol Esters
The final and rate-limiting step in the biosynthesis of estrogens is the conversion of androgens to estrogens, a reaction catalyzed by the enzyme aromatase, also known as cytochrome P450 family 19 subfamily A member 1 (CYP19A1). oncotarget.comelsevier.es Aromatase converts androstenedione (B190577) to estrone (B1671321) and testosterone (B1683101) to estradiol. nih.gov
Aromatase expression is not confined to the gonads. It is found in a wide range of tissues, and its expression is regulated in a tissue-specific manner through the use of alternative promoters. oncotarget.comspandidos-publications.comspringermedizin.descispace.com This results in localized estrogen production in various parts of the body:
Gonadal Tissues: In premenopausal women, the ovaries are the primary site of aromatase activity and estrogen production. spandidos-publications.com In men, the testes also express aromatase. scispace.com
Adipose Tissue: In postmenopausal women and men, adipose tissue becomes a significant source of estrogen through the aromatization of circulating androgens. springermedizin.despandidos-publications.com
Neural Tissues: Aromatase is expressed in the brain, where locally produced estrogens play a role in neurodevelopment and function. spandidos-publications.com
Bone: Aromatase activity in bone is important for the maintenance of bone density. researchgate.net
Lymphoid Tissues: The presence of aromatase in lymphoid tissues suggests a role for local estrogen synthesis in immune function.
The tissue-specific expression of aromatase is controlled by different promoters of the CYP19A1 gene, leading to distinct regulatory mechanisms in each tissue. oncotarget.comelsevier.esspandidos-publications.comoup.com
Table 2: Tissue-Specific Expression of Aromatase (CYP19A1)
| Tissue | Significance of Local Estrogen Production |
|---|---|
| Ovaries | Primary site of estrogen synthesis in premenopausal women. spandidos-publications.com |
| Testes | Contributes to estrogen levels in men. scispace.com |
| Adipose Tissue | Major source of estrogen in postmenopausal women and men. springermedizin.despandidos-publications.com |
| Brain | Involved in neurodevelopment and function. spandidos-publications.com |
| Bone | Important for maintaining bone density. researchgate.net |
| Placenta | High levels of expression during pregnancy. |
| Skin | Local estrogen production. |
| Lymphoid Tissues | Potential role in immune modulation. |
Estrone (E1) and estradiol (E2) are metabolically interconvertible, a process primarily catalyzed by various isoforms of the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.govwikipedia.orgelsevierpure.com This interconversion is a key mechanism for regulating the local availability of the more potent estradiol.
Conversion of Estrone to Estradiol (Reductive): Several 17β-HSD isoforms, notably type 1, catalyze the reduction of the less active estrone to the highly potent estradiol. researchgate.net This conversion is favored in tissues like the reproductive tract, contributing to the maintenance of physiological estradiol levels. nih.gov
Conversion of Estradiol to Estrone (Oxidative): Other 17β-HSD isoforms, such as type 2, primarily catalyze the oxidation of estradiol to estrone, thereby reducing local estrogenic activity. researchgate.net
The direction of the reaction (reductive or oxidative) depends on the specific 17β-HSD isoform present in a given tissue and the availability of cofactors (NADH/NADPH for reduction and NAD+/NADP+ for oxidation). oup.com This dynamic equilibrium between estrone and estradiol is a critical aspect of estrogen homeostasis. nih.govhres.ca
The expression and activity of steroidogenic enzymes, including aromatase and 17β-HSD, are tightly regulated by a complex interplay of hormones and transcription factors. nih.govnih.gov This regulation ensures that steroid hormone production is appropriately controlled in a tissue-specific and developmentally appropriate manner.
Hormonal Regulation: Pituitary hormones play a central role in regulating steroidogenesis. frontiersin.org For example, follicle-stimulating hormone (FSH) is a major stimulator of aromatase expression in ovarian granulosa cells, often acting through the cAMP signaling pathway. spandidos-publications.com
Transcriptional Regulation: The expression of genes encoding steroidogenic enzymes is controlled by a variety of transcription factors. nih.govnih.gov Steroidogenic factor-1 (SF-1) is a key nuclear receptor that regulates the tissue-specific expression of many steroid hydroxylases, including aromatase, in the adrenals and gonads. oup.com Other transcription factors, such as GATA factors, are also involved in mediating the hormonal signals that control the transcription of steroidogenic genes. researchgate.net The use of tissue-specific promoters for the CYP19A1 gene, each regulated by a unique set of transcription factors, allows for the differential regulation of aromatase expression in various tissues. oncotarget.comelsevier.esnih.gov
This intricate regulatory network ensures that the synthesis of estrogens is finely tuned to meet the physiological demands of different tissues throughout an individual's life. The administration of an exogenous estrogen prodrug like this compound introduces a substrate that is acted upon by this pre-existing and highly regulated enzymatic machinery.
Interplay with Endogenous Hormone Systems
Feedback Mechanisms with Hypothalamic-Pituitary-Gonadal (HPG) Axis in Research Models
The Hypothalamic-Pituitary-Gonadal (HPG) axis is a critical endocrine system that governs reproduction and is regulated by a sophisticated feedback loop involving gonadal steroids. nih.govfrontiersin.org The administration of exogenous estradiol, through a long-acting formulation like this compound, directly influences this axis. wikipedia.orgwikipedia.org Estradiol exerts a potent negative feedback effect at both the hypothalamic and pituitary levels, modulating the secretion of key reproductive hormones. nih.govfrontiersin.org
At the Hypothalamus: Estradiol acts on the hypothalamus to suppress the pulsatile release of Gonadotropin-Releasing Hormone (GnRH). nih.gov This is a primary control point of the HPG axis, as GnRH stimulates the pituitary gland to release gonadotropins. nih.govfrontiersin.org Research in various models, including studies on aromatase-deficient men where local estrogen production is impaired, demonstrates that circulating estrogens are crucial for this negative feedback at the hypothalamic level. nih.gov Treatment with estradiol in these models leads to a significant reduction in the frequency of Luteinizing Hormone (LH) pulses, indicating a direct inhibitory effect on the hypothalamic GnRH pulse generator. nih.gov
At the Pituitary Gland: Estradiol also acts directly on the anterior pituitary gland to modulate its sensitivity to GnRH. frontiersin.org It suppresses the secretion of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). nih.govfrontiersin.org While estradiol is considered the primary hormone providing negative feedback at the hypothalamus, the pituitary appears to require both estradiol and androgens for a complete feedback effect in male models. frontiersin.org Studies using hypogonadal (hpg) mouse models, which lack GnRH and consequently have undeveloped gonads, have been instrumental. frontiersin.org In these models, chronic estradiol treatment can influence gonadotropin secretion, highlighting its role in pituitary regulation. frontiersin.org The effects are mediated through specific estrogen receptors (ERs), primarily Estrogen Receptor Alpha (ERα), which are present in the pituitary. frontiersin.org
The table below summarizes the principal effects of estradiol on the HPG axis hormones based on findings from various research models.
| Hormone | Level of Action | Effect of Estradiol | Research Model Insight |
|---|---|---|---|
| Gonadotropin-Releasing Hormone (GnRH) | Hypothalamus | Decreased pulse frequency and amplitude | Studies in aromatase-deficient men show circulating estrogen is required for negative feedback on GnRH release. nih.gov |
| Luteinizing Hormone (LH) | Pituitary | Suppressed secretion | Estradiol acts on the pituitary to reduce its response to GnRH stimulation. frontiersin.orgnih.gov |
| Follicle-Stimulating Hormone (FSH) | Pituitary | Suppressed secretion | Estradiol treatment in hpg mice models shows involvement of ERα in regulating FSH release. frontiersin.org |
Impact on Localized Estrogen Production and Function
While the gonads are the primary source of circulating estrogens in premenopausal females, many other tissues throughout the body have the capacity to produce estrogens locally. nih.gov This local synthesis, or intracrinology, is crucial for tissue-specific functions. The key enzyme responsible for this local production is aromatase, which converts androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone). frontiersin.orgnih.gov Aromatase is found in numerous extragonadal sites, including adipose tissue, bone, brain, and skin. frontiersin.org
The administration of a potent, long-acting estrogen like this compound introduces high levels of systemic estradiol, which can significantly impact this localized system. wikipedia.orgwikipedia.org
Bypassing Local Synthesis: By providing a direct supply of estradiol, exogenous administration can bypass the need for local aromatization. This can be particularly significant in postmenopausal states where peripheral tissues, especially adipose tissue, become the main source of endogenous estrogen through aromatase activity. nih.gov
Modulating Tissue Function: The elevated systemic estradiol levels directly act on estrogen receptors within these local tissues, influencing their function. In the brain, for example, locally synthesized estrogens are important for processes like neuroprotection and synaptic plasticity. frontiersin.orghmdb.ca Systemic estradiol can supplement or override these local concentrations, exerting widespread effects.
Altering Local Steroid Metabolism: The presence of high levels of exogenous estradiol can influence the expression and activity of enzymes involved in steroid metabolism within specific tissues. For instance, some tissues express 17β-hydroxysteroid dehydrogenase, an enzyme that interconverts the less potent estrone with the highly potent estradiol. frontiersin.org Pathological conditions, such as endometriosis, have been associated with aberrant local estrogen production due to high aromatase expression and a deficiency in the enzyme that inactivates estradiol, leading to a buildup of the potent hormone locally. nih.gov Introducing systemic estradiol would further influence the estrogenic environment in such tissues.
Research has shown that local aromatase activity can be rapidly modulated by factors like phosphorylation, providing a mechanism for swift changes in local estrogen concentrations. nih.govfrontiersin.org The continuous, high levels of estradiol released from a depot like this compound would provide a more stable, long-term estrogenic signal, potentially overriding these rapid, local adjustments.
The following table details the sites of local estrogen production and the potential impact of systemic estradiol administration.
| Tissue | Key Enzyme | Normal Local Function | Impact of Systemic Estradiol (from this compound) |
|---|---|---|---|
| Adipose Tissue | Aromatase | Major source of estrogen post-menopause, influences lipid metabolism. nih.gov | Supplements local production, directly impacting estrogen-responsive fat distribution and metabolism. |
| Brain | Aromatase | Neuroprotection, regulation of HPG axis, synaptic plasticity. frontiersin.orghmdb.ca | Exerts widespread neuroprotective and feedback effects, potentially overriding nuanced local control. frontiersin.org |
| Bone | Aromatase | Maintains bone density by inhibiting osteoclast activity. | Directly acts on estrogen receptors in bone to inhibit resorption, supplementing locally produced estrogen. |
| Endometriotic Tissue (Pathological) | Aromatase (aberrantly expressed) | Drives growth and inflammation of implants. nih.gov | Provides a potent stimulus for the growth of estrogen-dependent tissue. |
Advanced Research Models and Methodological Considerations
In Vitro Cell Culture Systems for Mechanistic Studies
In vitro cell culture systems are fundamental tools for elucidating the molecular mechanisms of action of estradiol (B170435) and its esters, such as estradiol diundecanoate. These systems allow for controlled experiments in a simplified environment, providing insights into cellular responses to hormonal stimulation.
Immortalized Cell Lines and Primary Cell Cultures
Immortalized cell lines, such as those derived from breast cancer (e.g., MCF-7, T47D) or other estrogen-responsive tissues, are widely used in estradiol research. nih.govatcc.orgbioivt.com These cell lines offer the advantage of being well-characterized and easy to culture, providing a consistent and reproducible model for studying estrogen receptor (ER) signaling pathways. atcc.orgbioivt.com For instance, MCF-7 cells, which are ERα-positive, are a common model to study estrogen-dependent proliferation and gene expression. turkjps.org Researchers have utilized hTERT-immortalized cell lines to combine the in vivo-like characteristics of primary cells with the longevity of continuous cell lines. atcc.org
Primary cell cultures, derived directly from tissues, offer a model that more closely represents the in vivo state. nih.govresearchgate.net For example, primary cultures of nonmalignant human mammary tissue have been used to study the effects of estradiol on cell morphology and protein expression. nih.gov Studies have also utilized primary human dermal and lung fibroblasts, as well as human umbilical vein endothelial cells (HUVEC), to investigate the sex-specific effects of estradiol. nih.govbiorxiv.org These primary cultures, although more challenging to maintain than immortalized cell lines, provide a more physiologically relevant system for understanding the nuanced effects of estrogens on different cell types. researchgate.net
| Cell Model | Type | Key Characteristics Relevant to Estradiol Research |
| MCF-7 | Immortalized Breast Cancer Cell Line | ERα-positive, estrogen-dependent proliferation, used to study hormone therapy responses. turkjps.org |
| T47D | Immortalized Breast Cancer Cell Line | ERα-positive, used in studies of estrogen-induced cell proliferation and gene expression. nih.govnih.gov |
| hTERT-HME1 | Immortalized Mammary Epithelial Cells | Extended lifespan, phenotypically similar to primary cells, serves as a model for breast cancer development. atcc.org |
| Primary Mammary Tissue Cultures | Primary Cell Culture | Derived from nonmalignant tissue, responsive to physiological estradiol concentrations. nih.gov |
| Primary Fibroblasts and Endothelial Cells | Primary Cell Culture | Used to study sex-specific cellular responses to estradiol, including proliferation and bioenergetics. nih.govbiorxiv.org |
Co-culture and 3D Culture Models (e.g., vasculogenesis assays)
To better mimic the complex interactions within tissues, researchers employ co-culture and three-dimensional (3D) culture models. Co-culture systems, where two or more different cell types are grown together, allow for the investigation of paracrine signaling and cell-cell interactions influenced by estradiol. For instance, co-culturing breast cancer cells with fibroblasts can provide insights into how the stroma influences hormonal responses. unl.pt A co-culture model of human adrenocortical carcinoma cells (H295R) and human choriocarcinoma cells (BeWo) has been developed to study fetoplacental steroidogenesis and the effects of environmental chemicals on estradiol production. nih.gov
Three-dimensional culture models, such as spheroids and organoids, provide a more physiologically relevant environment by allowing cells to interact in a 3D space, which better reflects the in vivo architecture of tissues. Vasculogenesis assays, a type of 3D model, are used to study the formation of new blood vessel networks. Research has shown that estradiol can influence vasculogenesis in a sex-specific manner, promoting it in female-derived cells and inhibiting it in male-derived cells. nih.govbiorxiv.org These advanced models are crucial for understanding the tissue-level effects of estradiol.
Estrogen Withdrawal Models
Estrogen withdrawal models are designed to mimic the physiological state of menopause or the cessation of estrogen therapy. nih.govmdpi.com In these in vitro models, cells are first treated with estradiol and then the hormone is removed from the culture medium. nih.gov This allows researchers to study the cellular and molecular changes that occur in response to the loss of estrogen signaling. nih.govmdpi.com
These models are particularly relevant for studying conditions associated with estrogen deficiency, such as osteoporosis. For example, an in vitro estrogen withdrawal model using the RAW 264.7 mouse macrophage cell line has been established to investigate the increased activity of osteoclasts, the cells responsible for bone resorption, following estrogen withdrawal. nih.govmdpi.comnih.gov Such models have also been employed to study the effects of estrogen withdrawal on mood, demonstrating a link between hormonal fluctuations and affective behaviors. nih.govclinicaltrials.govwomensmentalhealth.org
Reporter Gene Assays (e.g., ERE-Luciferase, GFP systems)
Reporter gene assays are powerful tools for quantifying the transcriptional activity of the estrogen receptor. nih.govnih.govresearchgate.net These assays typically involve introducing a plasmid into cells that contains a reporter gene (e.g., luciferase or green fluorescent protein, GFP) under the control of an estrogen response element (ERE). researchgate.netbpsbioscience.com When estradiol binds to the ER, the complex binds to the ERE and activates the transcription of the reporter gene, leading to a measurable signal (light or fluorescence). researchgate.netbpsbioscience.com
The ERE-luciferase assay is a widely used method to screen for compounds that can modulate ER activity and to study the dose-response relationship of estrogens. nih.govnih.govresearchgate.net These assays are robust and can be adapted for high-throughput screening. researchgate.net Similarly, GFP-based systems can be used to visualize ER activation in living cells. These reporter systems are invaluable for dissecting the molecular mechanisms of estradiol action and for identifying novel estrogenic or anti-estrogenic compounds. nih.gov
Ex Vivo and Organotypic Culture Models
Tissue Slice Culture for Hormone Action Studies
Ex vivo tissue slice cultures offer a bridge between in vitro cell culture and in vivo animal models. nih.govmdpi.com This technique involves culturing thin slices of intact tissue, thereby preserving the native tissue architecture, cell-cell interactions, and the extracellular matrix. nih.govmdpi.comnih.gov This approach is particularly valuable for studying the effects of hormones in a context that closely mimics the physiological environment. nih.gov
Tissue slice cultures of various tissues, including breast, endometrium, and testis, have been used to investigate the actions of estradiol. nih.govnih.govelifesciences.orgbiorxiv.org For example, whole breast tissue cultures have been used to demonstrate that estradiol can increase the levels of vascular endothelial growth factor (VEGF), a key angiogenic factor. nih.gov Similarly, an organotypic culture model of the normal human endometrium has been used to show that estradiol stimulates epithelial cell proliferation. nih.gov These models allow for the study of complex hormonal responses that are dependent on the tissue microenvironment. frontiersin.org More recent advancements include embedding tissue slices in hydrogels to extend their viability and functionality in culture. biorxiv.org
| Research Model | Description | Key Findings Related to Estradiol |
| Whole Breast Tissue Culture | Ex vivo culture of intact breast tissue biopsies. nih.gov | Estradiol increases the production of the pro-angiogenic factor VEGF. nih.gov |
| Organotypic Endometrial Culture | Co-culture of endometrial epithelial organoids and stromal cells. nih.gov | Estradiol promotes the proliferation of epithelial cells. nih.gov |
| Organotypic Testicular Tissue Culture | In vitro culture of testicular tissue from prepubertal mice. elifesciences.orgbiorxiv.org | Altered steroidogenesis and estrogen signaling pathways were observed. elifesciences.orgbiorxiv.org |
| Hydrogel-Embedded Tissue Slices | Tissue slices cultured within a supportive hydrogel matrix. biorxiv.org | This method extends the ex vivo culture duration, allowing for longer-term studies of hormonal effects. biorxiv.org |
Organotypic Testicular Tissue Cultures
Organotypic testicular tissue cultures represent a sophisticated in vitro method that preserves the three-dimensional architecture and cellular interactions of the testis, offering a more physiologically relevant environment compared to traditional two-dimensional cell cultures. nih.govspringernature.com These systems are invaluable for studying testicular development, spermatogenesis, and endocrine function in a controlled setting. springernature.com Within these cultures, the maintenance of the germ cell niche and the functionality of somatic cells, such as Leydig and Sertoli cells, are crucial for meaningful research. nih.govonu.edu.ua
While specific studies employing this compound in organotypic testicular cultures are not extensively documented in the reviewed literature, the established methodology allows for the investigation of its effects. In such a system, researchers could introduce this compound to the culture medium to study its long-term impact on testicular cell populations and their functions. For instance, studies on human prepubertal testicular tissue in organotypic cultures have successfully maintained germ cell proliferation and Leydig cell steroid hormone production, including testosterone (B1683101) and estradiol, for several weeks. nih.gov This platform could be adapted to assess how a long-acting estrogen like this compound influences the intricate balance of testicular hormones and the development of testicular cell types. onu.edu.ua
The table below illustrates the types of data that can be generated from such studies, based on existing research with other hormones in similar culture systems.
Table 1: Potential Data Generation in Organotypic Testicular Tissue Cultures with this compound
| Parameter | Measurement | Potential Insights with this compound |
| Cell Viability and Proliferation | Immunohistochemistry for cell-specific markers (e.g., SOX9 for Sertoli cells, 3β-HSD for Leydig cells), Ki67 staining | Assessment of the long-term effects of sustained estrogen exposure on the survival and proliferation of different testicular cell types. |
| Hormone Production | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) of culture medium | Determination of how this compound modulates the endogenous production of testosterone, androstenedione (B190577), and other steroid hormones by Leydig cells. nih.gov |
| Germ Cell Development | Histological analysis, expression of germ cell markers (e.g., VASA, SCP3) | Evaluation of the potential impact of prolonged estrogenic stimulation on the maintenance and differentiation of spermatogonia. |
| Gene Expression | Quantitative real-time PCR (qRT-PCR), RNA sequencing | Analysis of changes in the expression of genes related to steroidogenesis, cell cycle regulation, and apoptosis in response to this compound. |
Preclinical Animal Models for Mechanistic Research
Rodent Models (mice, rats) for Pharmacological and Biological Studies
Rodent models, particularly mice and rats, are fundamental tools in endocrine research for elucidating the pharmacological and biological effects of hormonal compounds like this compound. nih.gov These models allow for the investigation of systemic effects in a living organism, providing insights that cannot be obtained from in vitro studies. While specific literature focusing exclusively on this compound is sparse, extensive research on other estradiol esters, such as estradiol benzoate (B1203000) and estradiol valerate (B167501), provides a strong basis for understanding its likely actions. fda.govanimal-reproduction.org
In rodent studies, ovariectomized females are often used to eliminate endogenous estrogen production, thereby creating a controlled environment to study the effects of exogenously administered estrogens. nih.gov The administration of a long-acting ester like this compound in such models would be expected to produce sustained estrogenic effects, influencing a wide range of physiological and behavioral parameters. These include effects on reproductive tissues, bone density, cardiovascular function, and neurobehavioral outcomes. nih.govmdpi.com For instance, studies using other forms of estradiol have shown effects on uterine growth, regulation of the estrous cycle, and modulation of fear and anxiety behaviors. mdpi.comnih.gov
The table below summarizes key findings from rodent studies with other estradiol esters, which can be extrapolated to hypothesize the potential effects of this compound.
Table 2: Summary of Expected Pharmacological and Biological Effects of Estradiol Esters in Rodent Models
| Parameter | Species | Key Findings with Other Estradiol Esters | Potential Relevance for this compound |
| Uterine Growth | Rat, Mouse | Dose-dependent increase in uterine weight and epithelial cell proliferation. mdpi.com | Expected to induce significant and sustained uterine growth due to its long duration of action. |
| Bone Metabolism | Rat, Mouse | Prevention of bone loss in ovariectomized models. | Likely to have a protective effect against bone resorption over a prolonged period. |
| Neurobehavior | Rat, Mouse | Modulation of anxiety, depression-like behaviors, and cognitive functions. nih.gov | Could produce long-lasting effects on mood and cognition, relevant for studying hormonal influences on the brain. |
| Cardiovascular Function | Rat, Mouse | Effects on blood pressure and vascular reactivity. nih.gov | Potential for long-term influence on cardiovascular parameters. |
| Metabolism | Rat, Mouse | Regulation of body weight and fat distribution. frontiersin.org | Could have sustained effects on metabolic regulation. |
Considerations for Hormone Delivery Systems in Animal Studies (e.g., implants, osmotic pumps)
The choice of hormone delivery system is critical in animal studies to achieve stable and predictable plasma concentrations of the hormone, thereby ensuring the reliability and reproducibility of the experimental results. nih.govbu.edu For a long-acting compound like this compound, delivery systems that provide sustained release are particularly relevant.
Implants: Subcutaneous implants are a common method for delivering steroid hormones in animal research. okstate.edu These can be in the form of pellets or silastic capsules containing the hormone. nih.govnih.gov For instance, commercially available implants for livestock contain estradiol benzoate or estradiol 17-beta to promote growth. okstate.eduokstate.edu A custom-made implant with this compound would be expected to provide very long-term, stable release of estradiol, minimizing the stress to the animals associated with frequent injections. frontiersin.org
Osmotic Pumps: Osmotic pumps are miniature, implantable devices that deliver substances at a controlled rate over a prolonged period. bu.edualzet.com They are frequently used in rodents for the continuous administration of a wide variety of compounds. bu.edunih.gov These pumps offer precise control over the delivery rate and duration, which can range from days to several weeks. alzet.comnih.gov The use of an osmotic pump to deliver this compound could allow for highly controlled pharmacokinetic studies, investigating the dose-response relationships of its various physiological effects.
Table 3: Comparison of Hormone Delivery Systems for this compound in Animal Studies
| Delivery System | Advantages | Disadvantages | Suitability for this compound |
| Subcutaneous Implants (Pellets/Capsules) | - Long duration of release nih.gov- Minimally invasive after initial placement okstate.edu- Reduced animal handling and stress frontiersin.org | - Potential for an initial burst release nih.gov- Release rate may decline over time nih.gov- Removal may be necessary at the end of the study | High, due to its long-acting nature. Well-suited for long-term efficacy studies. |
| Osmotic Pumps | - Precise, constant release rate bu.edu- Predictable pharmacokinetics nih.gov- Can be used for targeted delivery with a catheter bu.edu | - Limited duration of delivery (up to 4-6 weeks) alzet.com- Requires surgical implantation and potentially removal nih.gov- Higher cost compared to simple injections | High, especially for pharmacokinetic and dose-response studies requiring precise control over a defined period. |
| Repeated Injections | - Simple procedure- Easy to adjust dosage | - Causes fluctuations in plasma levels- Induces stress in animals- Labor-intensive | Low, as it negates the primary advantage of a long-acting ester. |
Translational Relevance of Animal Models in Hormone Research
The ultimate goal of using preclinical animal models in hormone research is to generate data that can be translated to human physiology and pathology. nih.gov While rodent models have been instrumental in advancing our understanding of estrogen action, there are important species differences to consider when extrapolating findings to humans. nih.gov
The translational value of animal studies with this compound lies in their ability to model the effects of long-term, stable estrogen exposure. This is particularly relevant for understanding the potential therapeutic applications and long-term consequences of hormone replacement therapy in humans. nih.govnih.gov For example, studies in ovariectomized rodents can provide insights into how a long-acting estrogen might affect bone health, cardiovascular risk, and cognitive function in postmenopausal women. nih.govmdpi.com
However, it is crucial to acknowledge the limitations. Differences in hormone metabolism, receptor distribution, and physiology between rodents and humans can affect the translational relevance of the findings. nih.gov For instance, the primary estrogen in rodents is estradiol, similar to humans, but the regulation of the hypothalamic-pituitary-gonadal axis and the specifics of the estrous cycle differ from the human menstrual cycle. nih.gov Therefore, while animal models provide an essential foundation for mechanistic research, the findings must be interpreted with caution and ultimately validated in human studies. nih.gov
Future Directions and Emerging Research Avenues
Novel Prodrug Strategies for Targeted Estrogen Delivery in Research
The development of prodrugs, which are inactive compounds converted to active drugs within the body, represents a versatile strategy in medicinal chemistry to enhance the therapeutic index of parent molecules. nih.govoup.comsciencepublishinggroup.com In the context of estrogen research, prodrug strategies are being explored to achieve targeted delivery, thereby maximizing therapeutic effects at the desired site of action while minimizing off-target side effects. nih.gov
One innovative approach involves the design of bioprecursor prodrugs that can selectively deliver estrogens to the central nervous system (CNS). nih.gov For instance, researchers have developed small-molecule bioprecursor prodrugs that are preferentially metabolized to the corresponding estrogens within the CNS. nih.govunt.edu This strategy leverages the unique enzymatic environment of the brain to facilitate site-specific bioactivation. nih.gov An example of such a prodrug is 10β,17β-Dihydroxyestra-1,4-dien-3-one (DHED), which has demonstrated the ability to produce high concentrations of estrogens in the CNS without significant peripheral hormonal effects in preclinical models. nih.govunt.edu This targeted delivery is crucial for investigating the role of estrogens in neurodegenerative diseases, cognitive decline, and depression. unt.edu
Another promising strategy involves the use of enzyme-activated prodrugs. This approach links an estrogen to an inhibitor of an enzyme that is highly expressed in target tissues, such as tumors. oup.com For example, a prodrug has been designed by linking 4-hydroxytamoxifen (B85900) (4-OHT) to an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme overexpressed in breast cancer cells. oup.com The release of the active estrogenic compound is triggered by the presence of LSD1, leading to synergistic inhibition of cancer cell growth. oup.com
Dual-action prodrugs represent yet another novel strategy, where an estrogen receptor ligand is appended to another known pharmaceutical agent. oup.com This approach aims to target a cytotoxic molecule specifically to tumor cells that express the estrogen receptor, potentially enhancing the efficacy of both agents. oup.com Furthermore, photocaged estrogen ligands offer spatiotemporal control over drug release. These prodrugs remain inactive until exposed to a specific wavelength of light, allowing for precise activation in a targeted tissue region. oup.com
These emerging prodrug strategies hold significant potential for advancing our understanding of the tissue-specific actions of estrogens and could pave the way for more selective therapeutic interventions in the future.
Integration of Multi-Omics Approaches in Estradiol (B170435) Ester Research (e.g., transcriptomics, proteomics)
The advent of high-throughput "omics" technologies, including transcriptomics and proteomics, is revolutionizing our understanding of the complex cellular and molecular effects of estradiol and its esters. By providing a global view of gene and protein expression changes, these approaches offer unprecedented insights into the mechanisms of estrogen action and resistance to endocrine therapies. nih.govyoutube.commdpi.comnih.gov
Transcriptomics , the study of the complete set of RNA transcripts in a cell, has been instrumental in elucidating the genomic effects of estrogens. For example, transcriptomic analyses have been used to identify estrogen-responsive genes and to characterize the gene expression profiles associated with different estrogen receptor (ER) subtypes. nih.govnih.gov Studies have shown that estradiol can induce a female-pattern of gene expression and influence the transcription of genes involved in lipid metabolism. nih.gov In breast cancer research, transcriptomic profiling has helped to classify tumors into distinct molecular subtypes, such as luminal A and luminal B, which have different prognoses and responses to endocrine therapy. nih.govescholarship.org Furthermore, comprehensive transcriptomic analyses are being used to identify candidate gene sets that may predict resistance to endocrine therapies like selective estrogen receptor modulators (SERMs) and aromatase inhibitors (AIs). mdpi.com
Proteomics , the large-scale study of proteins, provides a complementary view of the cellular response to estrogens by directly measuring the levels and modifications of proteins, the functional workhorses of the cell. nih.gov Quantitative proteomics techniques, such as stable isotope labeling by amino acids in cell culture (SILAC), have been employed to investigate the effects of estrogens on the proteome of breast cancer cells. nih.gov These studies have revealed that estrogens can alter the expression of proteins involved in critical cellular processes like cell division and apoptosis. nih.govuark.edu For instance, proteomic analysis has shown that 17-β-estradiol can stimulate the G1 to S phase transition in the cell cycle and simultaneously enhance and inhibit apoptosis through different signaling pathways. nih.govuark.edu Proteomic profiling has also been used to identify proteins that are differentially expressed in response to estrogen treatment in other tissues, such as the seminal vesicles, providing potential biomarkers for estrogenic activity. mdpi.com
The integration of transcriptomic and proteomic data offers a more comprehensive and systems-level understanding of estrogen action. By combining these multi-omics approaches, researchers can identify key signaling pathways and regulatory networks that are modulated by estradiol esters. For example, integrated analyses have revealed a link between the PI3K signaling pathway and estrogen receptor levels and activity in breast cancer. nih.govescholarship.org This type of integrated approach is crucial for identifying novel therapeutic targets and for developing personalized medicine strategies for hormone-related diseases.
| Omics Approach | Key Applications in Estradiol Ester Research | Examples of Findings |
|---|---|---|
| Transcriptomics | - Identification of estrogen-responsive genes
| - Estradiol induces a female-pattern of gene expression.
|
| Proteomics | - Global analysis of protein expression changes in response to estrogens
| - 17-β-estradiol alters the expression of proteins involved in cell division and apoptosis. nih.govuark.edu |
Advanced Imaging Techniques for Receptor Dynamics and Cellular Localization
Advanced imaging techniques are providing unprecedented insights into the dynamic behavior and subcellular localization of estrogen receptors (ERs), challenging the traditional view of ERs as solely nuclear receptors. nih.govbmbreports.orgnih.govresearchgate.netnih.gov These methods allow for the visualization of ERs in living cells and tissues, revealing their complex trafficking patterns and interactions with other cellular components. nih.govbmbreports.org
Fluorescence-based techniques have been particularly instrumental in studying ER dynamics. bmbreports.org The use of fluorescently tagged ERs, such as Green Fluorescent Protein (GFP)-ER fusion proteins, has enabled researchers to observe the subcellular localization of ERs in real-time. nih.gov These studies have shown that in the absence of a ligand, the ERα is predominantly located in the nucleus, but upon ligand binding, it undergoes a dramatic redistribution into a punctate pattern. nih.gov Furthermore, fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET) biosensors have been developed to monitor ligand-receptor interactions and receptor dimerization in living cells. bmbreports.org
Total Internal Reflection Fluorescence Microscopy (TIRFM) is a powerful technique for visualizing events occurring at or near the cell membrane. nih.govresearchgate.net TIRFM has been used to study the trafficking of plasma membrane-associated ERs, providing high-contrast, real-time images of fluorescently labeled molecules on the cell surface. nih.govresearchgate.net This has been crucial for understanding the non-genomic signaling pathways initiated by estrogens at the cell membrane. nih.govresearchgate.net
Quantitative immunofluorescence imaging allows for the measurement of changes in the subcellular distribution of proteins. This technique has been used to show that estradiol can induce the translocation of endothelial nitric oxide synthase (eNOS) from the cell membrane to intracellular sites, a process that is dependent on intracellular calcium levels and mediated by the estrogen receptor. nih.gov
In addition to cellular imaging, in vivo imaging techniques are being developed to visualize ER expression in whole organisms. Positron Emission Tomography (PET) with radiolabeled estrogen analogs, such as 18F-fluoroestradiol (FES), allows for the non-invasive, whole-body assessment of ER expression. onclive.comsnmjournals.orgnih.gov This has significant clinical implications for the diagnosis and management of estrogen-receptor-positive breast cancer. onclive.comsnmjournals.org Similarly, PET imaging agents for the progesterone (B1679170) receptor (PR), such as 21-[18F]Fluorofuranylnorprogesterone (FFNP), are being used to monitor changes in PR expression as an indicator of ER signaling and endocrine sensitivity. nih.gov
Magnetic Resonance Imaging (MRI) is another modality being explored for ER-targeted imaging. frontiersin.org Researchers have developed ER-targeted contrast agents that can specifically enhance the MRI signal in ER-positive tumors. frontiersin.org
These advanced imaging techniques are providing a more dynamic and comprehensive picture of ER biology, from the subcellular to the whole-body level. They are essential tools for understanding the diverse mechanisms of estrogen action and for developing more effective and targeted therapies.
| Imaging Technique | Principle | Application in Estrogen Receptor Research |
|---|---|---|
| Fluorescence Microscopy (e.g., GFP-ER) | Tagging the estrogen receptor with a fluorescent protein to visualize its location in living cells. nih.gov | Studying the subcellular localization and trafficking of ERs in response to ligand binding. nih.gov |
| FRET/BRET | Measuring the transfer of energy between two fluorescent or luminescent proteins to detect molecular interactions. bmbreports.org | Monitoring ligand-receptor binding, receptor dimerization, and interactions with other proteins in real-time. bmbreports.org |
| Total Internal Reflection Fluorescence Microscopy (TIRFM) | Exciting fluorescence only in a thin layer near the coverslip to visualize events at the cell membrane with high signal-to-noise ratio. nih.govresearchgate.net | Investigating the trafficking and signaling of plasma membrane-associated ERs. nih.govresearchgate.net |
| Quantitative Immunofluorescence Imaging | Using fluorescently labeled antibodies to quantify the amount and distribution of a target protein within cells. nih.gov | Measuring changes in the subcellular localization of proteins, such as eNOS, in response to estradiol. nih.gov |
| Positron Emission Tomography (PET) | Detecting gamma rays emitted by a positron-emitting radionuclide attached to a biologically active molecule to visualize metabolic processes or receptor distribution in the body. onclive.comsnmjournals.orgnih.gov | Non-invasive, whole-body imaging of ER and PR expression in tumors using radiolabeled ligands like 18F-FES and FFNP. onclive.comsnmjournals.orgnih.gov |
| Magnetic Resonance Imaging (MRI) | Using magnetic fields and radio waves to generate detailed images of organs and tissues. frontiersin.org | Developing ER-targeted contrast agents to specifically enhance the MRI signal in ER-positive tumors. frontiersin.org |
Development of Next-Generation In Vitro and In Silico Models for Estrogen Action
The development of sophisticated in vitro and in silico models is crucial for advancing our understanding of estrogen action and for the efficient screening and design of new estrogenic compounds. These models aim to better recapitulate the complexity of in vivo systems and to provide predictive tools for assessing the biological activity of various molecules.
Next-generation in vitro models are moving beyond traditional two-dimensional (2D) cell cultures to more physiologically relevant three-dimensional (3D) systems. These include spheroids, mammospheres, and patient-derived organoids. nih.gov These models better mimic the cellular architecture and microenvironment of tissues, providing a more accurate platform for studying endocrine resistance and the effects of stromal-epithelial interactions. nih.govresearchgate.net For example, co-culture systems that include both epithelial and stromal cells are being used to investigate how the tumor microenvironment influences the response to endocrine therapies. researchgate.net Furthermore, the use of genome editing techniques like CRISPR-Cas9 allows for the creation of cell lines with specific mutations in the estrogen receptor gene (ESR1), providing valuable tools for studying the mechanisms of acquired resistance. nih.gov
In addition to cell-based assays, researchers are developing in vitro systems to study specific aspects of estrogen metabolism. For instance, methods utilizing high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are being developed to examine estrogen metabolism in human pulmonary arterial cells, with the aim of reducing the reliance on animal models.
In silico models , which use computational approaches, are becoming increasingly powerful for predicting the interaction of chemicals with the estrogen receptor and for modeling the complex signaling pathways involved in estrogen action. core.ac.uknih.govnih.govmdpi.comwur.nlnih.govnih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico toxicology and drug discovery. nih.govnih.gov These models use the chemical structure of a compound to predict its biological activity, such as its binding affinity for the estrogen receptor. nih.govnih.gov By combining multiple QSAR models, a "weight of evidence" approach can be used to obtain more reliable estimates of ER binding for a diverse range of compounds. wur.nl
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. nih.govnih.gov This method is used to study the binding interactions of various estrogens and antiestrogens with the human ERs, providing insights into the structural basis of their activity. nih.govnih.gov
Molecular dynamics (MD) simulations can be used to study the conformational changes in the ER upon ligand binding and to determine the intrinsic activity of ER binders. wur.nlmdpi.com This can help to distinguish between agonists and antagonists. wur.nl
More recently, deep learning algorithms are being applied to develop predictive models for the synergistic effects of estrogenic compounds in mixtures. nih.gov These advanced computational models, when used in conjunction with experimental data, are powerful tools for screening potential endocrine-disrupting chemicals and for designing novel ER ligands with desired properties. mdpi.comnih.gov
The continued development and integration of these advanced in vitro and in silico models will undoubtedly accelerate research into the multifaceted roles of estrogens in health and disease.
Q & A
Basic Research Questions
Q. What is the structural basis for estradiol diundecanoate's pharmacokinetic profile, and how does esterification influence its release kinetics?
- Methodological Answer : this compound is a lipophilic ester formed by linking estradiol to two undecanoic acid chains (C11H22O2) via ester bonds . The esterification extends its half-life by slowing hydrolysis in systemic circulation, enabling sustained release over 2–3 weeks . To study release kinetics, researchers should employ in vitro dissolution tests (e.g., using USP apparatus) with simulated physiological fluids and validate results against in vivo pharmacokinetic data from animal models. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is recommended for quantifying hydrolysis rates .
Q. What validated analytical techniques are suitable for quantifying this compound in biological samples?
- Methodological Answer : Bioanalytical validation must follow FDA guidelines, including specificity, accuracy, precision, and stability assessments . LC-MS/MS is the gold standard due to its sensitivity in detecting low-concentration esters in plasma or tissue homogenates. For example, Bancos et al. (2015) used LC-MS/MS to measure free versus conjugated hormone levels, a methodology adaptable to this compound . Internal standards (e.g., deuterated estradiol) should correct for matrix effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical data regarding this compound’s efficacy in hormone replacement therapy (HRT)?
- Methodological Answer : Contradictions often arise from variability in study design, such as differences in dosage regimens or participant demographics. A meta-analysis approach, as demonstrated in the HERS trial , can harmonize data by applying inclusion/exclusion criteria (e.g., postmenopausal women with intact uteri). Statistical time-trend analysis is critical; the HERS study identified early cardiovascular risks that diminished by years 4–5, highlighting the need for longitudinal follow-ups . Sensitivity analyses should assess confounding variables (e.g., concurrent progestin use) .
Q. What experimental design considerations are critical for longitudinal studies assessing this compound’s metabolic impacts?
- Methodological Answer : Longitudinal studies require:
- Cohort stratification : Age, baseline lipid profiles, and comorbidities (e.g., coronary disease) must be controlled, as in the HERS trial’s participant selection (mean age: 66.7 years) .
- Endpoint selection : Primary endpoints (e.g., nonfatal myocardial infarction) should align with mechanistic hypotheses (e.g., lipid modulation). Secondary endpoints (e.g., thromboembolic events) must be pre-specified to avoid Type I errors .
- Power calculations : Ensure adequate sample size to detect clinically meaningful differences (HERS enrolled 2,763 participants) .
Q. How do ester chain length and composition (e.g., diundecanoate vs. valerate) affect receptor binding and tissue-specific activation?
- Methodological Answer : Comparative studies should use in silico molecular docking simulations to predict binding affinities for estrogen receptors (ERα/ERβ). In vitro assays (e.g., ER-transactivation in MCF-7 cells) can quantify agonist potency. For example, boldenone undecylenate’s veterinary use highlights the role of ester lipophilicity in tissue retention . Researchers must standardize cell culture conditions and control for serum protein interactions, which alter free hormone availability .
Data Analysis and Reporting
Q. What statistical methods are optimal for analyzing nonlinear pharmacokinetic profiles of this compound?
- Methodological Answer : Non-compartmental analysis (NCA) calculates AUC and half-life, while compartmental modeling (e.g., two-compartment models) elucidates distribution phases. Software like Phoenix WinNonlin or Monolix is recommended. For dose-response relationships, mixed-effects models account for inter-individual variability .
Tables for Comparative Analysis
Table 1 : Key Esters of Estradiol and Pharmacokinetic Properties
| Ester | Chain Length | Release Duration | Common Uses | Reference |
|---|---|---|---|---|
| Estradiol Valerate | C5 | 3–4 weeks | HRT, menstrual disorders | |
| This compound | C11 | 2–3 weeks | Experimental formulations | |
| Estradiol Cypionate | Cyclic C5 | 3–4 weeks | Depot injections |
Table 2 : Methodological Considerations for Clinical Trials
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
